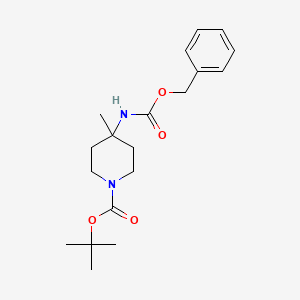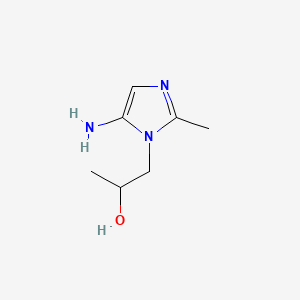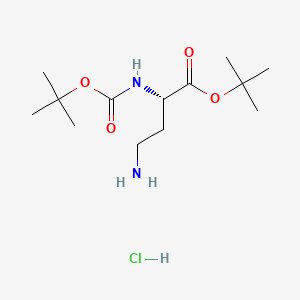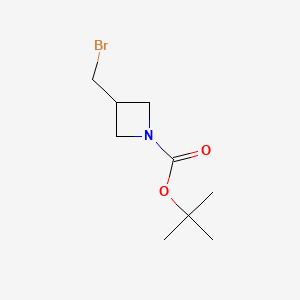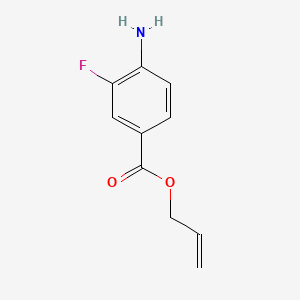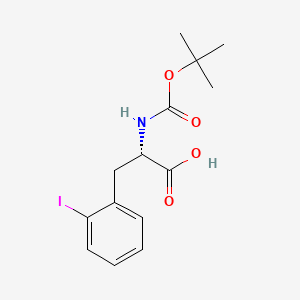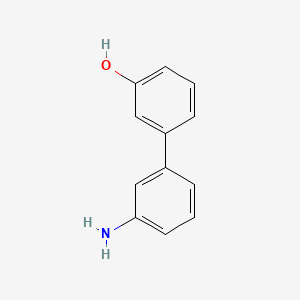
3-(3-アミノフェニル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-(3-Aminophenyl)phenol has a wide range of applications in scientific research:
作用機序
Target of Action
3-(3-Aminophenyl)phenol is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . It is primarily used as an intermediate in the synthesis of various compounds, including dyes and pharmaceuticals . .
Mode of Action
These interactions could potentially influence the function of proteins or other biomolecules, leading to changes in cellular processes .
Biochemical Pathways
3-(3-Aminophenyl)phenol is likely involved in the phenylpropanoid biosynthetic pathway, which is activated under various stress conditions, leading to the accumulation of various phenolic compounds . These compounds have the potential to scavenge harmful reactive oxygen species, providing a defense mechanism for the organism .
Result of Action
Given its role as an intermediate in the synthesis of various compounds, its primary effects are likely to be observed following its conversion to these other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Aminophenyl)phenol. Factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity. Additionally, the biological environment within an organism (e.g., the presence of specific enzymes, pH conditions) can also influence its action and efficacy .
生化学分析
Biochemical Properties
The biochemical properties of 3-(3-Aminophenyl)phenol are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize Methyl 2-oxo-7-[(triphenylphosphoranylidene)amino]-2H-chromene-4-carboxylate by reacting with dimethyl acetylenedicarboxylate (DMAD) in the presence of triphenylphosphine .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 120 to 124 °C and a boiling point of 164 °C at 11 mmHg .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Aminophenyl)phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom in an aromatic ring with a nucleophile.
Reduction of Nitro Compounds: Another common method is the reduction of 3-nitrophenylphenol to 3-(3-Aminophenyl)phenol using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of 3-(3-Aminophenyl)phenol often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(3-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
類似化合物との比較
Similar Compounds
Uniqueness
3-(3-Aminophenyl)phenol is unique due to its stability and resistance to oxidation compared to its ortho and para isomers. This stability makes it particularly useful in applications where oxidative degradation is a concern .
特性
IUPAC Name |
3-(3-aminophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTXLAFWQOHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654207 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779341-19-4 |
Source


|
| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)
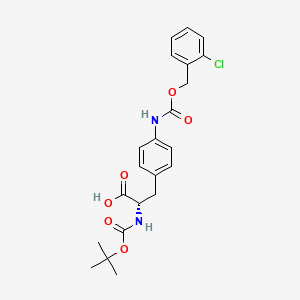
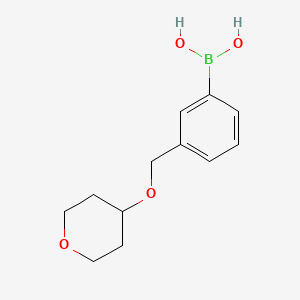
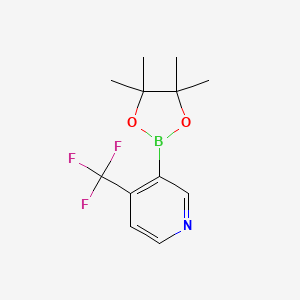
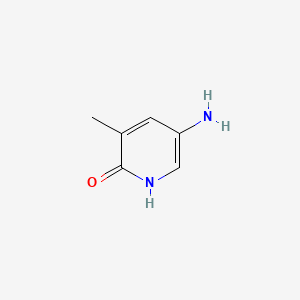
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
